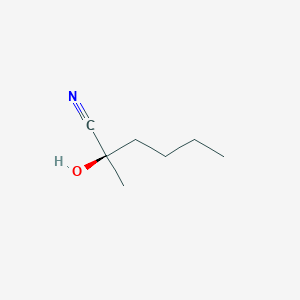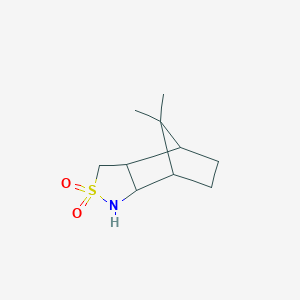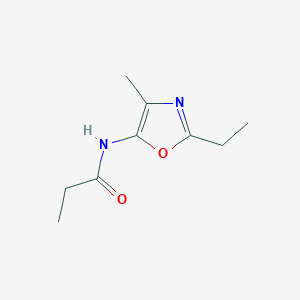
(r)-2-Hydroxy-2-methyl-hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-2-methylhexanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-2-methylhexanenitrile typically involves the reaction of a suitable aldehyde with a cyanide source in the presence of a chiral catalyst. One common method is the asymmetric Strecker synthesis, where an aldehyde reacts with hydrogen cyanide and ammonia or an amine in the presence of a chiral catalyst to produce the desired nitrile.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-2-methylhexanenitrile may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: ®-2-Hydroxy-2-methylhexanenitrile can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Hydroxy-2-methylhexanenitrile is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: In the chemical industry, ®-2-Hydroxy-2-methylhexanenitrile is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-2-methylhexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-Hydroxy-2-methylhexanenitrile
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-2-methylpentanenitrile
Comparison: ®-2-Hydroxy-2-methylhexanenitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer (S)-2-Hydroxy-2-methylhexanenitrile
Eigenschaften
CAS-Nummer |
135415-89-3 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-methylhexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2,9)6-8/h9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
CTRMPDFUGMJXKE-SSDOTTSWSA-N |
SMILES |
CCCCC(C)(C#N)O |
Isomerische SMILES |
CCCC[C@](C)(C#N)O |
Kanonische SMILES |
CCCCC(C)(C#N)O |
Synonyme |
(R)-2-HYDROXY-2-METHYL-HEXANENITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)










![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
